molecular formula C7H11N3O3 B14394749 2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one CAS No. 88459-68-1

2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one

Katalognummer: B14394749
CAS-Nummer: 88459-68-1
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: HGXQVCFGVWMBSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including the synthesis of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with ethylene glycol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification techniques is crucial to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyethoxy group enhances its solubility and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .

Eigenschaften

CAS-Nummer

88459-68-1

Molekularformel

C7H11N3O3

Molekulargewicht

185.18 g/mol

IUPAC-Name

2-amino-5-(2-hydroxyethoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O3/c8-7-9-3-5(6(12)10-7)4-13-2-1-11/h3,11H,1-2,4H2,(H3,8,9,10,12)

InChI-Schlüssel

HGXQVCFGVWMBSU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=N1)N)COCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.